molecular formula C14H16FN3O2S2 B2814771 1-(3-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)methanesulfonamide CAS No. 1797183-18-6

1-(3-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)methanesulfonamide

Cat. No. B2814771
CAS RN: 1797183-18-6
M. Wt: 341.42
InChI Key: CTMOJNUXPIBRHY-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as "compound A" and belongs to the class of sulfonamide compounds. It has been found to exhibit promising biological activities, making it a subject of interest for researchers.

Scientific Research Applications

  • HMG-CoA Reductase Inhibitors : A study by Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, evaluating their ability to inhibit the enzyme HMG-CoA reductase. This study highlighted the potential of these compounds in cholesterol biosynthesis inhibition, suggesting their relevance in cardiovascular disease management (Watanabe et al., 1997).

  • Phosphoinositide 3-Kinase Inhibition : Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This included a focus on 6,5-heterocyclic analogues as alternatives to the benzothiazole ring, aiming to reduce metabolic deacetylation and enhance inhibitor efficacy (Stec et al., 2011).

  • Fluorescent Probe Development : A study by Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. They utilized a strongly electron-withdrawing 2,4-dinitrobenzenesulfonamide group as a recognition unit, highlighting the application of similar sulfonamide structures in environmental and biological sensing technologies (Wang et al., 2012).

  • Synthesis of Pyrrolidines : Craig et al. (2000) focused on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, highlighting the potential of sulfonamide derivatives in the synthesis of complex organic compounds with potential pharmacological applications (Craig et al., 2000).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S2/c15-12-3-1-2-11(8-12)10-22(19,20)17-13-4-6-18(9-13)14-16-5-7-21-14/h1-3,5,7-8,13,17H,4,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMOJNUXPIBRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CC2=CC(=CC=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)methanesulfonamide

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